2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including coupling reactions, cyclization, and hydrogenation. For example, column chromatography on silica gel using ethyl acetate-cyclohexane as eluents can yield the crude product .
Molecular Structure Analysis
The molecular structure of 2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate consists of an isoindolone core with a benzyl group and an acetyl group. The compound’s orthorhombic crystal structure has dimensions of a = 10.0820 Å, b = 13.1135 Å, and c = 20.644 Å .
Chemical Reactions Analysis
The compound’s chemical reactions involve various functional groups, such as ketones, thiols, and esters. For instance, it can undergo base-mediated 5-exo-dig cyclization and catalytic hydrogenation .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis and Characterization
Isoindolones Formation : Isoindolones, including structures similar to 2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate, can be synthesized through reactions involving isothiuronium salts and bases, leading to various isoindolone derivatives. This process includes the formation of aldehyde intermediates, demonstrating the chemical versatility of isoindolones (Váňa, Sedlák, Padělková, & Hanusek, 2012).
Synthesis of Benzofuran Derivatives : Isoindolin-1-ones, similar in structure to the compound of interest, are key intermediates in the synthesis of benzofuran derivatives. These compounds have diverse applications in chemistry and pharmacology (Caliskan, Soydan, Kurt Gur, & Ordu, 2020).
Molecular and Supramolecular Structures
Supramolecular Structure Analysis : The study of compounds like 2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate aids in understanding the molecular and supramolecular structures of related chemicals. For example, research on Diels-Alder adducts of similar compounds has provided insights into hydrogen bond interactions and dipole interactions in supramolecular structures (Trujillo-Ferrara et al., 2006).
X-ray Crystallography : The structural analysis of isomeric compounds related to 2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate using X-ray crystallography helps in understanding the stereochemistry and spatial arrangement of such molecules. This knowledge is crucial for designing molecules with desired properties (Srinivasan et al., 2012).
Applications in Coordination Chemistry
- Complex Formation with Metal Ions : Studies show that isoindolinone derivatives can form complexes with various metal ions. Understanding the stability constants of these complexes has applications in coordination chemistry, which is fundamental for developing new materials and catalysts (Tekade et al., 2018).
Chemical Reactions and Transformations
- Novel Reaction Pathways : The reactivity of isoindolinones, including those structurally similar to 2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate, under various conditions has led to the discovery of new reaction pathways. These pathways are valuable for synthesizing diverse organic compounds with potential applications in drug development and materials science (Opatz & Ferenc, 2004).
properties
IUPAC Name |
(2-benzyl-3-oxo-1H-isoindol-1-yl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12(19)21-17-15-10-6-5-9-14(15)16(20)18(17)11-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEWXAXOYWXZRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396535 | |
Record name | MS-2764 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate | |
CAS RN |
115397-98-3 | |
Record name | MS-2764 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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